molecular formula C22H29ClN2O3 B2992944 4-(4-Methoxy-phenoxy)-N-(4-piperidin-1-yl-phenyl)-butyramide CAS No. 1052528-67-2

4-(4-Methoxy-phenoxy)-N-(4-piperidin-1-yl-phenyl)-butyramide

Cat. No.: B2992944
CAS No.: 1052528-67-2
M. Wt: 404.94
InChI Key: ZECHFZHNKISXKH-UHFFFAOYSA-N
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Description

4-(4-Methoxy-phenoxy)-N-(4-piperidin-1-yl-phenyl)-butyramide is a synthetic compound featuring a butyramide backbone with two distinct substituents: a 4-methoxy-phenoxy group and a 4-piperidin-1-yl-phenyl moiety.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3.ClH/c1-26-20-11-13-21(14-12-20)27-17-5-6-22(25)23-18-7-9-19(10-8-18)24-15-3-2-4-16-24;/h7-14H,2-6,15-17H2,1H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECHFZHNKISXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Methoxy-phenoxy)-N-(4-piperidin-1-yl-phenyl)-butyramide, also known as a butanamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C22H29ClN2O3C_{22}H_{29}ClN_{2}O_{3} with a molecular weight of approximately 404.94 g/mol. This compound is being investigated for its effects on various biological systems, particularly in the context of neurodegenerative diseases and cancer.

Chemical Structure

The structure of this compound can be represented as follows:

IUPAC Name 4(4methoxyphenoxy)N(4piperidin1ylphenyl)butanamide\text{IUPAC Name }4-(4-methoxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide

Anticancer Properties

One of the significant areas of research involves the anticancer properties of this compound. Studies have shown that derivatives similar to this compound exhibit moderate to high activity against various cancer cell lines. For instance, compounds containing similar piperidine and phenyl groups have demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, indicating promising anticancer potential .

CompoundCell LineIC50 (μmol/mL)
4-Methoxy DerivativeA-5490.04
4-Methoxy DerivativeHCT-1160.06
This compoundA-549TBD
This compoundHCT-116TBD

Neuroprotective Effects

Research published in "Bioorganic & Medicinal Chemistry" indicated that this compound may inhibit enzymes implicated in neurodegenerative diseases, suggesting a potential neuroprotective effect. The exact mechanism remains under investigation, but preliminary data suggest that it may interact with specific receptors or enzymes involved in neuronal health.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes responsible for neuronal degradation.
  • Receptor Modulation : It may act on dopamine receptors, similar to other piperidine derivatives that have shown promise as antipsychotic agents .
  • Radical Scavenging : Some studies suggest that related compounds exhibit DPPH radical-scavenging activity, which could contribute to their protective effects against oxidative stress .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various butanamide derivatives, including those with piperidine substitutions. These compounds were assessed for their biological activities, revealing that modifications at the piperidine nitrogen significantly influenced their binding affinity and biological efficacy.

Summary of Key Findings

  • Anticancer Activity : Compounds structurally related to butyramide derivatives showed significant cytotoxic effects against cancer cell lines.
  • Neuroprotective Potential : Evidence suggests inhibition of neurodegenerative pathways.
  • Structure Activity Relationship (SAR) : Variations in substituents on the piperidine ring affect biological activity, highlighting the importance of molecular design in drug development.

Comparison with Similar Compounds

Piperidine-Containing Butyramides

  • 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide): This fentanyl analog shares the butyramide core and piperidine ring but includes a phenethyl group on the piperidine nitrogen. Unlike the target compound, it demonstrates high affinity for μ-opioid receptors, suggesting that the phenethyl substitution is critical for opioid activity.
  • N-(4-pyrrolidin-1-ylbut-2-ynyl)butanamide: Substituting piperidine with pyrrolidine introduces a smaller, five-membered ring, which may alter steric interactions with receptors.

Aromatic Substitution Variants

  • However, the amino group may also make the compound more susceptible to oxidation or enzymatic degradation compared to the methoxy-substituted target .
  • Pyrimidine-Based Butyramides (e.g., UK pyr 38): Compounds like N-(6-(phenylamino)pyrimidin-4-yl)butyramide feature a pyrimidine ring instead of a benzene ring.

Anti-Cancer Butyramide Derivatives

  • In contrast, the target compound’s methoxy-phenoxy group lacks this planar structure, suggesting different mechanisms of action, possibly through receptor modulation rather than DNA interaction .

Antiulcer and Antimicrobial Butyramides

  • N-(4-Benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide :
    The benzimidazole-sulfinyl group in this analog () enhances antiulcer activity by targeting proton pumps (e.g., H+/K+-ATPase). The target compound’s piperidinyl-phenyl group lacks this acidic proton-binding capability, indicating divergent therapeutic applications .

Physicochemical and Pharmacokinetic Considerations

Stability and Metabolism

  • The amide bond in the target compound is susceptible to hydrolysis by serine hydrolases, as seen in N-(4-nitrophenyl)-butyramide (). Substitutions like methoxy groups may slow hydrolysis compared to nitro groups, extending half-life .

Lipophilicity and Blood-Brain Barrier (BBB) Penetration

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